Molecular Weight and Lipophilicity Differentiation Relative to 2-(Benzyloxy)-5-bromo-3-methylpyridine
The target compound exhibits a molecular weight of 322.20 g/mol, which is approximately 44 Da higher than the closely related comparator 2-(benzyloxy)-5-bromo-3-methylpyridine (278.14 g/mol). This increase stems from the additional ethylene glycol spacer unit in the benzyloxyethoxy side chain . While direct comparative solubility or LogP data are not publicly reported for this exact pair, the structural addition of a polar ether linkage is class‑level inferred to reduce lipophilicity (clogP) relative to the simpler benzyloxy analog, thereby modulating pharmacokinetic properties in lead optimization campaigns [1].
| Evidence Dimension | Molecular Weight and Inferred Lipophilicity |
|---|---|
| Target Compound Data | MW = 322.20 g/mol; inferred reduced clogP relative to comparator |
| Comparator Or Baseline | 2-(Benzyloxy)-5-bromo-3-methylpyridine: MW = 278.14 g/mol; higher inferred clogP |
| Quantified Difference | ΔMW = +44.06 g/mol (≈16% increase) |
| Conditions | Calculated based on molecular formula C15H16BrNO2 (target) vs. C13H12BrNO (comparator) |
Why This Matters
Procurement decisions for building block libraries must account for molecular weight and lipophilicity profiles; the 44 Da increment shifts the compound into a distinct property space, making it non‑interchangeable with simpler analogs in lead optimization workflows.
- [1] ChemSrc. (2024). 2-(Benzyloxyethoxy)-5-bromopyridine – CAS 223552-89-4. Molecular weight: 308.17 g/mol. View Source
